Fmoc-Gln(Trt)-Gly-OH
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Overview
Description
Fmoc-Gln(Trt)-Gly-OH: is a compound used in peptide synthesis. It is a derivative of glutamine and glycine, where the glutamine is protected by a trityl group and the glycine is protected by a fluorenylmethyloxycarbonyl (Fmoc) group. This compound is commonly used in solid-phase peptide synthesis to protect the amino acids from unwanted side reactions during the synthesis process.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Gln(Trt)-Gly-OH typically involves the protection of the amino acids glutamine and glycine. The trityl group is used to protect the side chain of glutamine, while the Fmoc group is used to protect the amino group of glycine. The synthesis can be carried out using standard peptide coupling reagents such as HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine) in a solvent like DMF (dimethylformamide) .
Industrial Production Methods: Industrial production of this compound involves large-scale peptide synthesis techniques. The process includes automated peptide synthesizers that use solid-phase synthesis methods. The amino acids are sequentially added to a resin, and the protecting groups are removed at each step to allow for the next amino acid to be added. The final product is then cleaved from the resin and purified using techniques such as HPLC (high-performance liquid chromatography) .
Chemical Reactions Analysis
Types of Reactions: Fmoc-Gln(Trt)-Gly-OH undergoes several types of reactions, including:
Deprotection Reactions: The Fmoc group can be removed using piperidine in DMF, while the trityl group can be removed using trifluoroacetic acid (TFA).
Coupling Reactions: The compound can be coupled with other amino acids using peptide coupling reagents like HBTU and DIPEA.
Common Reagents and Conditions:
Deprotection: Piperidine in DMF for Fmoc removal; TFA for trityl removal.
Coupling: HBTU and DIPEA in DMF.
Major Products Formed:
Deprotected Amino Acids: Removal of the Fmoc and trityl groups yields free amino acids ready for further coupling.
Peptide Chains: Sequential coupling of amino acids forms peptide chains.
Scientific Research Applications
Chemistry: Fmoc-Gln(Trt)-Gly-OH is widely used in the synthesis of peptides for research purposes. It allows for the precise assembly of peptide sequences by protecting the amino acids during the synthesis process .
Biology: In biological research, peptides synthesized using this compound are used to study protein-protein interactions, enzyme-substrate interactions, and receptor-ligand interactions .
Medicine: Peptides synthesized using this compound are used in the development of therapeutic agents, including peptide-based drugs and vaccines .
Industry: In the pharmaceutical industry, this compound is used in the production of peptide-based drugs. It is also used in the development of diagnostic tools and assays .
Mechanism of Action
Mechanism: The primary function of Fmoc-Gln(Trt)-Gly-OH is to protect the amino acids during peptide synthesis. The Fmoc group protects the amino group of glycine, preventing unwanted reactions, while the trityl group protects the side chain of glutamine .
Molecular Targets and Pathways: The compound itself does not have a direct biological target or pathway. Instead, it facilitates the synthesis of peptides that can interact with various biological targets and pathways .
Comparison with Similar Compounds
Fmoc-Gln(Trt)-OH: Similar to Fmoc-Gln(Trt)-Gly-OH but without the glycine residue.
Fmoc-Gly-OH: Contains only the glycine residue protected by the Fmoc group.
Fmoc-Asn(Trt)-OH: Similar structure but with asparagine instead of glutamine.
Uniqueness: this compound is unique in that it combines the protective groups for both glutamine and glycine, making it particularly useful for synthesizing peptides that contain these amino acids .
Properties
Molecular Formula |
C41H37N3O6 |
---|---|
Molecular Weight |
667.7 g/mol |
IUPAC Name |
2-[[2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxo-5-(tritylamino)pentanoyl]amino]acetic acid |
InChI |
InChI=1S/C41H37N3O6/c45-37(44-41(28-14-4-1-5-15-28,29-16-6-2-7-17-29)30-18-8-3-9-19-30)25-24-36(39(48)42-26-38(46)47)43-40(49)50-27-35-33-22-12-10-20-31(33)32-21-11-13-23-34(32)35/h1-23,35-36H,24-27H2,(H,42,48)(H,43,49)(H,44,45)(H,46,47) |
InChI Key |
YWWRQZLQHKCHIS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CCC(C(=O)NCC(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Origin of Product |
United States |
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